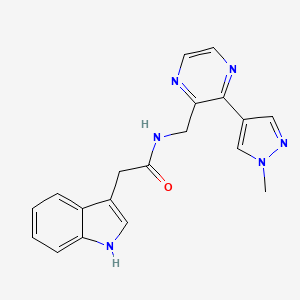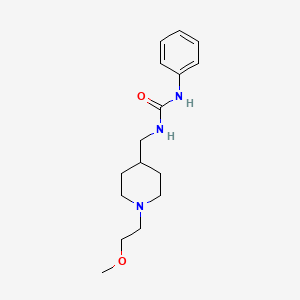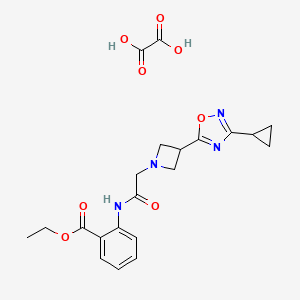
Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl benzoate derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, where 2-(2-nitrobenzamido)propanoic acid is condensed with ethyl anthranillate . Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives are synthesized from benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of ethyl benzoate derivatives is often confirmed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy . Single-crystal X-ray crystallography is also used to determine the precise structure and crystal system of these compounds, as demonstrated by the analysis of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate . These techniques would be essential in analyzing the molecular structure of "Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate".
Chemical Reactions Analysis
The chemical reactivity of ethyl benzoate derivatives can be explored through various reactions. For instance, the Diels-Alder reaction is used to synthesize cycloadducts from ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, demonstrating the reactivity of such compounds under mild conditions . The reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate is another example, yielding β-lactam products . These reactions highlight the potential reactivity of the azetidinyl and oxadiazolyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl benzoate derivatives are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding, as observed in the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, can affect the compound's solubility and melting point . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of these compounds . These properties would be relevant when analyzing "this compound".
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Analysis
The compound Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate, part of the oxadiazole family, is synthesized through various chemical processes. These processes involve steps like acylation, cyclization, and hydrolysis to obtain the desired derivatives. For instance, some derivatives are synthesized by converting benzoic acid into ethyl benzoate, then benzohydrazide, and subsequently into pheny-1,3,4-Oxadiazol-2-thiol. These derivatives are then reacted with different N-alkyl/aryl substituted 2-bromoacetamide in specific conditions to achieve target compounds (Rehman et al., 2016). The synthesized compounds are characterized using various spectroscopy techniques such as EI-MS, IR, and NMR to ensure their successful synthesis.
Antimicrobial and Hemolytic Activity
A significant application of these compounds is in the antimicrobial domain. The synthesized derivatives are screened for antimicrobial activity against various bacterial species. For instance, a derivative was found to be particularly active against a selected panel of microbes, indicating its potential as a microbial agent. These compounds demonstrate variable extents of activity relative to reference standards, showcasing their potential in antimicrobial applications (Rehman et al., 2016).
Antifungal and Antibacterial Agents
Other derivatives in this chemical family are synthesized and characterized for their antifungal and antibacterial properties. Compounds like 3-(1,2,3-benzotriazolylmethyl)-4-(3-chloro-4-substituted aryl-2-oxo-azetidine)-5-mercapto-1,2,4-triazoles are synthesized and screened for their activity against various bacterial and fungal strains. The structural characterization and activity screening reveal the potential of these compounds as antifungal and antibacterial agents (Nema & Srivastava, 2007).
Potential as Angiotensin II Receptor Antagonists
Some oxadiazole derivatives are used as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists. Their crystal structures, exhibiting π–π interactions and C–H⋯O interactions, suggest their suitability in this application, potentially providing a basis for developing new therapeutic agents (Meyer et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-[[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4.C2H2O4/c1-2-26-19(25)14-5-3-4-6-15(14)20-16(24)11-23-9-13(10-23)18-21-17(22-27-18)12-7-8-12;3-1(4)2(5)6/h3-6,12-13H,2,7-11H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXYBRBWTYBRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
methanone](/img/structure/B2508699.png)

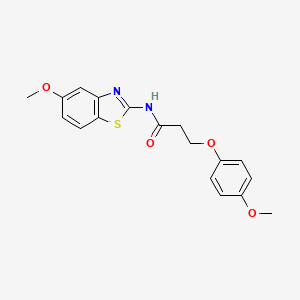
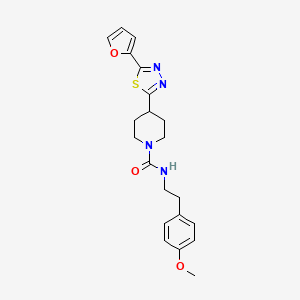
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
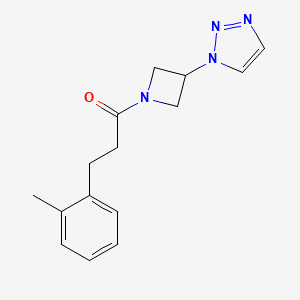
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
